molecular formula C8H7NO4 B045969 2-Methyl-3-nitrobenzoic acid CAS No. 1975-50-4

2-Methyl-3-nitrobenzoic acid

Cat. No.: B045969
CAS No.: 1975-50-4
M. Wt: 181.15 g/mol
InChI Key: YPQAFWHSMWWPLX-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4) is an aromatic carboxylic acid derivative with a methyl group at the 2-position and a nitro group at the 3-position on the benzene ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for anti-inflammatory agents (e.g., lenalidomide derivatives) and indole-based therapeutics . Its applications extend to agrochemicals, dyes, and specialty polymers, driven by its unique reactivity and solubility properties .

The Abraham solvation model has been instrumental in predicting its solubility behavior in solvents like isobutyl acetate, with experimental data showing a molar solubility range of $3.36 \times 10^{-4}$ to $1.12 \times 10^{-3}$ in this solvent . The compound’s market is projected to grow at a CAGR of 5.3% from 2025 to 2032, reflecting demand from pharmaceutical and agricultural sectors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. The process typically includes adding 3-nitro-o-xylene, an organic solvent, and a catalyst to a reactor, followed by the introduction of oxygen gas. The oxidation reaction is carried out at temperatures between 90-100°C until the concentration of 3-nitro-o-xylene is reduced to less than 1%. The crude product is then subjected to conventional alkalization, active carbon decoloration, and acidification to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of oxygen instead of nitric acid for oxidation is preferred due to its lower risk, reduced pollution, and cost-effectiveness. The yield of this method can reach up to 80%, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceuticals

2-Methyl-3-nitrobenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of:

  • 5-HT6 receptor ligands : These compounds have potential applications in treating cognitive disorders and are synthesized from derivatives of this compound .

Material Science

This compound is also used in the synthesis of polymers and materials with specific properties. For instance:

  • Polymer Synthesis : It acts as a building block for creating functionalized polymers that exhibit enhanced thermal stability and mechanical properties.

Organic Synthesis

The compound is pivotal in organic synthesis pathways, particularly for:

  • Synthesis of Indoles : It is used as a starting reagent for synthesizing methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles, which are important structures in medicinal chemistry .

Case Study 1: Synthesis of Benzoyl Halides

A study demonstrated the conversion of this compound to its corresponding benzoyl halide using thionyl chloride. This reaction yielded high purity products suitable for further functionalization, showcasing its utility in synthetic organic chemistry .

Case Study 2: Development of 5-HT6 Ligands

Research into the development of novel ligands targeting the 5-HT6 receptor highlighted the role of this compound as an essential intermediate. The resulting compounds showed promising results in preclinical trials for cognitive enhancement .

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrobenzoic acid involves its ability to participate in various chemical reactions due to the presence of the nitro and carboxyl groups. These functional groups allow the compound to undergo electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural Isomers and Derivatives

2-Methyl-3-nitrobenzoic acid belongs to a family of nitro-substituted benzoic acids with varying substituent positions. Key structural analogs include:

  • 3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1)
  • 4-Methyl-3-nitrobenzoic acid
  • 3,5-Dinitro-2-methylbenzoic acid
  • 3-Nitrobenzoic acid (CAS 121-92-6)

These isomers differ in the positions of methyl and nitro groups, significantly altering their physicochemical properties and applications.

Table 1: Structural and Commercial Comparison

Compound CAS Number Melting Point (°C) Key Applications
This compound 1975-50-4 171 (amide derivative) Pharmaceuticals, agrochemicals
3-Methyl-4-nitrobenzoic acid 3113-71-1 216–219 Chemical research, coordination chemistry
4-Methyl-3-nitrobenzoic acid - - Solubility studies, intermediates
3-Nitrobenzoic acid 121-92-6 140–142 Dyes, corrosion inhibitors

Solubility and Abraham Model Descriptors

The Abraham model quantifies solute-solvent interactions using descriptors such as S (dipolarity), A (hydrogen-bond acidity), and B (hydrogen-bond basicity).

Table 2: Abraham Model Descriptors and Solubility in Isobutyl Acetate

Compound S A B Solubility (mole fraction)
This compound 8.713 1.976 -9.447 $3.36 \times 10^{-4} - 1.12 \times 10^{-3}$
3-Methyl-4-nitrobenzoic acid 8.510 2.146 -9.594 $1.70 \times 10^{-4} - 5.67 \times 10^{-4}$
4-Methyl-3-nitrobenzoic acid 9.104 1.819 -9.970 $3.29 \times 10^{-4} - 1.10 \times 10^{-3}$
3-Nitrobenzoic acid 8.473 1.543 -8.610 $1.67 \times 10^{-4} - 5.57 \times 10^{-4}$

The higher S value of 4-methyl-3-nitrobenzoic acid suggests greater dipolar interactions, enhancing solubility in polar solvents. Conversely, 3-methyl-4-nitrobenzoic acid’s elevated A value indicates stronger hydrogen-bond acidity, impacting its partitioning behavior .

Biological Activity

2-Methyl-3-nitrobenzoic acid (CAS Number: 1975-50-4) is a nitro-substituted aromatic compound that has garnered attention in various fields of research due to its biological activities. This article explores the synthesis, pharmacological properties, and potential applications of this compound, supported by relevant data and findings from diverse sources.

  • Molecular Formula : C8_8H7_7NO4_4
  • Molecular Weight : 181.145 g/mol
  • Melting Point : 182-184 °C
  • Boiling Point : 337.1 °C at 760 mmHg
  • Density : 1.4 g/cm³

Synthesis Methods

The synthesis of this compound typically involves the nitration of m-toluic acid using nitric acid under controlled conditions. Various methods have been documented:

  • Nitration Reaction :
    • A mixture of m-toluic acid and concentrated nitric acid is reacted at low temperatures (-30 to -15 °C) to yield high selectivity for the product .
    • The reaction can achieve conversion rates exceeding 99% with selectivity for the target compound around 75% to 87% .
  • Alternative Methods :
    • An oxidation method using oxygen gas to convert 3-nitro-o-xylene into this compound has also been reported, showcasing a greener approach to synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Radical Scavenging Assay : The compound showed a considerable ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent. This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties:

  • Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for its anti-inflammatory effects.

Case Studies and Research Findings

A summary of notable research findings on the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against S. aureus and E. coli with MIC values indicating strong inhibition.
AntioxidantDemonstrated significant DPPH radical scavenging ability, comparable to known antioxidants.
Anti-inflammatoryReduced levels of IL-6 and TNF-alpha in stimulated macrophages, indicating potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-3-nitrobenzoic acid, and how can purity be optimized?

this compound is commonly synthesized via nitration of o-toluic acid derivatives. A six-step protocol starting from commercially available this compound (68) achieved a 66% yield by optimizing reaction conditions (e.g., controlled nitration, acid catalysis) and reducing side reactions . Purity optimization involves recrystallization from ethanol or methanol, as described in protocols where hot ethanol washes removed impurities . Conflicting reports on storage classifications (combustible vs. non-combustible) suggest verifying purity via melting point analysis (182–184°C) .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • Melting point analysis : Confirms identity (literature range: 182–184°C) .
  • Mass spectrometry (MS) : Used to verify molecular ions (e.g., m/z 181.15) and fragmentation patterns of derivatives like 2-amino-3-nitrobenzoic acid .
  • X-ray crystallography : Resolves structural ambiguities, such as unexpected anhydride formation during synthesis .
  • NMR spectroscopy : Assigns regiochemistry (e.g., methyl and nitro group positions via 1^1H and 13^13C shifts) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : N95 masks, gloves, and goggles to avoid inhalation/contact (GHS hazard codes: H315, H319, H335) .
  • Ventilation : Use fume hoods to mitigate dust exposure during synthesis .
  • First aid : Immediate rinsing with water for eye/skin contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How can researchers address unexpected by-products like 2-methyl-3-nitrobenzoic anhydride during synthesis?

Anhydride formation occurs under anhydrous conditions with excess acid and thionyl chloride. To minimize this:

  • Stoichiometric control : Limit acid excess during benzoyl chloride synthesis .
  • Chromatographic separation : Isolate anhydride byproducts using silica gel column chromatography .
  • Crystallographic analysis : Confirm byproduct identity via X-ray diffraction (e.g., C6–C8 bond elongation in anhydride vs. parent acid) .

Q. How is this compound utilized in regioselective indole synthesis?

The compound serves as a precursor for 4-substituted indoles via:

  • Palladium-catalyzed coupling : Reacts with 2-bromoaniline and vinyl stannanes to form indole cores .
  • Aziridine intermediates : Converts aldehyde derivatives (e.g., aldehyde 74) into indole scaffolds for ergot alkaloid synthesis .
  • Protection strategies : Nitrogen atom protection improves yield in multi-step syntheses (e.g., (+)-lysergic acid) .

Q. How can reaction conditions be optimized for higher yields in nitration or coupling reactions?

  • Catalyst screening : Test Pd(II) catalysts (e.g., Pd(OAc)2_2) for cross-coupling efficiency .
  • Temperature control : Maintain 40–45°C during nitration to avoid over-oxidation .
  • Solvent selection : Use dry acetonitrile for anhydride-free amide formation .

Q. What computational tools aid in resolving discrepancies in regiochemical assignments?

  • DFT calculations : Predict NMR chemical shifts to distinguish between ortho/meta substitution patterns.
  • SHELX refinement : Resolve crystallographic data conflicts (e.g., bond length variations in anhydrides vs. acids) .

Q. How should researchers reconcile conflicting data on physical properties (e.g., storage codes)?

  • Experimental validation : Re-measure properties (e.g., combustibility) using differential scanning calorimetry (DSC).
  • Literature cross-check : Compare EC numbers (e.g., EC 217-826-4) and CAS registry (1975-50-4) for consistency .

Properties

IUPAC Name

2-methyl-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

YPQAFWHSMWWPLX-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
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Molecular Formula

C8H7NO4
Record name 2-METHYL-3-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID7025637
Record name 2-Methyl-3-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-3-nitrobenzoic acid appears as fine needles or light beige powder. (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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CAS No.

1975-50-4
Record name 2-METHYL-3-NITROBENZOIC ACID
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Record name Benzoic acid, 2-methyl-3-nitro-
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Melting Point

360 to 363 °F (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

The disadvantage of this synthesis route is the poor availability of the starting substance 2-methyl-3-nitrobenzoic acid. In Kulic et al., J. Gen. Chem. USSR (Engl.), 60, 2118 (1990), the oxidation of 2,3-dimethylnitrobenzene to 2-methyl-3-nitrobenzoic acid is carried out using aqueous potassium permanganate in the presence of a phase-transfer catalyst at 75° C. In this process, 2-methyl-3-nitrobenzoic acid is not obtained as a pure product, but as a mixture with 3-nitrophthalic acid and smaller amounts of 3-methyl-2-nitrobenzoic acid. A complicated purification is necessary in order to obtain pure 2-methyl-3-nitrobenzoic acid from the crude product. This is at the expense of the yield. A further serious disadvantage is the extremely poor space yield of the oxidation reaction. Per 100 ml of water, only 2.4 g of 2,3-dimethylnitrobenzene are employed (see p. 2121). Moreover, manganese dioxide, which has to be disposed of, is formed during the permanganate oxidation.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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